molecular formula C9H10ClFO2 B14026083 (2-Chloro-3-ethoxy-6-fluorophenyl)methanol

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol

Cat. No.: B14026083
M. Wt: 204.62 g/mol
InChI Key: KANOQAMCPQHWRV-UHFFFAOYSA-N
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Description

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol is a substituted benzyl alcohol derivative featuring a chlorinated and fluorinated aromatic ring with an ethoxy group at the 3-position.

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

(2-chloro-3-ethoxy-6-fluorophenyl)methanol

InChI

InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3

InChI Key

KANOQAMCPQHWRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CO)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-3-ethoxy-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol . The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:

Scientific Research Applications

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural analogs based on substitution patterns and inferred physicochemical properties:

Compound Name Substituents (Positions) Functional Group Key Electronic Effects Potential Applications
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol Cl (2), OEt (3), F (6) Methanol Electron-withdrawing (Cl, F) + donating (OEt) Pharmaceutical intermediates
Cyclopropyl (2-chloro-6-fluorophenyl)methanol Cl (2), F (6), cyclopropyl (1) Methanol Steric hindrance (cyclopropyl) + electron-withdrawing (Cl, F) Agrochemical precursors
(2-Chloro-3-ethyl-6-fluorophenyl)methanol Cl (2), Et (3), F (6) Methanol Reduced polarity (Et vs. OEt) Solubility studies in organic media
2-Bromo-4'-chloro-3'-fluorobenzhydrol Br (2), Cl (4'), F (3') Benzhydrol Increased halogen density for cross-coupling Suzuki-Miyaura reaction substrates
(2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid Cl (2), OEt (3), F (6) Boronic acid Enhanced reactivity for coupling reactions Biaryl synthesis

Key Observations :

  • Ethoxy vs. Ethyl Substitution: The ethoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ethyl group in (2-Chloro-3-ethyl-6-fluorophenyl)methanol, likely improving solubility in polar solvents .
  • Halogen Effects : Bromine in 2-Bromo-4'-chloro-3'-fluorobenzhydrol increases molecular weight and cross-coupling utility, whereas chlorine and fluorine in the target compound optimize metabolic stability in bioactive molecules .
  • Steric vs.

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